Ethyl 6-hydrazinonicotinate
Overview
Description
Ethyl 6-hydrazinonicotinate is a chemical compound with the linear formula C8H11O2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C8H11O2N3 . The SMILES string representation is NNC1=NC=C(C(OCC)=O)C=C1 . The InChI key is SURXNMWQQYCEDX-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 181.20 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Radiopharmaceutical Synthesis
Ethyl 6-hydrazinonicotinate has been used in the synthesis of stable hydrazones of hydrazinonicotinyl-modified peptides. These hydrazones protect the hydrazine moiety from reacting with impurities during the manufacturing of lyophilized kits for radiolabeling with Technetium-99m (Harris et al., 1999). Similarly, 6-Hydrazinonicotinic acid (HYNIC) is used as a bifunctional technetium-binding ligand in bioconjugates for radiolabeling with Tc-99m, highlighting its importance in the development of radiopharmaceuticals (Meszaros et al., 2011).
Synthesis of Hydrazone Derivatives
This compound plays a role in synthesizing various hydrazone derivatives. For example, its reaction with ethyl ethoxymethylenecyanoacetate leads to the formation of compounds with potential applications in the field of organic chemistry (Saito et al., 1974). Additionally, it has been used in the preparation of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, which have demonstrated antibacterial properties (Rao et al., 2019).
Applications in Optical Materials
This compound is also significant in the field of optical materials. For instance, derivatives of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been studied for their nonlinear optical properties and frontier molecular orbitals, indicating potential technology applications (Haroon et al., 2019).
Chemical Synthesis and Characterization
Various chemical synthesis processes involve this compound. For example, it is used in the preparation of novel α-hetero-β-hydrazino acrylates and dihydropyrazol-3-ones, showcasing its versatility in chemical synthesis (Meddad et al., 2001).
Protein Conjugation for Medical Applications
The compound plays a crucial role in preparing hydrazino-modified proteins for synthesizing Technetium-99m-protein conjugates. This application is particularly relevant in medical research, such as in imaging focal sites of infection (Schwartz et al., 1991).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 6-hydrazinonicotinate plays a significant role in biochemical reactions, particularly those involving hydrazine derivatives. It interacts with various enzymes and proteins, including hydrazine oxidase and monoamine oxidase. These interactions often involve the formation of hydrazone bonds, which can alter the activity of the enzymes and proteins. For instance, this compound can inhibit the activity of monoamine oxidase, leading to increased levels of monoamines in the system .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling molecules such as protein kinases and phosphatases. Additionally, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of hydrazine oxidase by binding to its active site, thereby preventing the oxidation of hydrazine substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and liver damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase. These interactions can influence metabolic flux and the levels of key metabolites, such as NAD and nicotinamide .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
ethyl 6-hydrazinylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-3-4-7(11-9)10-5-6/h3-5H,2,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURXNMWQQYCEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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